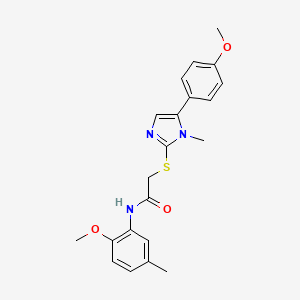

![molecular formula C11H17NO6 B2754642 1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid CAS No. 2182592-57-8](/img/structure/B2754642.png)

1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

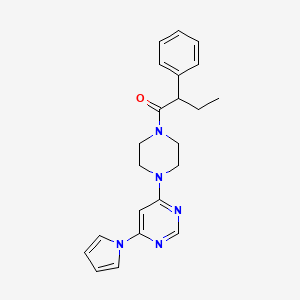

“1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid” is a chemical compound with the CAS Number: 2182592-57-8 . It has a molecular weight of 259.26 . The IUPAC name for this compound is 1-(tert-butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H17NO6/c1-11(2,3)18-10(17)12-6(8(13)14)4-5-7(12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 259.26 . It is typically stored at room temperature and is available in powder form . The compound’s InChI code is 1S/C11H17NO6/c1-11(2,3)18-10(17)12-6(8(13)14)4-5-7(12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16) .科学的研究の応用

Metabolic Studies

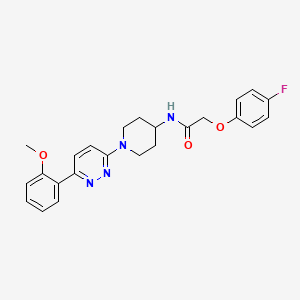

Research has shown that compounds structurally related to 1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid undergo metabolic transformations involving cytochrome P450 enzymes, highlighting their potential in studying drug metabolism and the elucidation of metabolic pathways. For instance, CYP2C8 and CYP3A have been implicated in the C-demethylation of specific substrates, revealing intricate metabolic processes that could inform pharmacokinetic studies and drug development processes (Prakash et al., 2008).

Synthesis of Pyrrole Derivatives

The tert-butoxycarbonyl group plays a crucial role in the synthesis of pyrrole derivatives, which are valuable in medicinal chemistry and materials science. For example, the reaction of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen yields 5-substituted pyrroles, serving as precursors to compounds with significant biological activity (Wasserman et al., 2004).

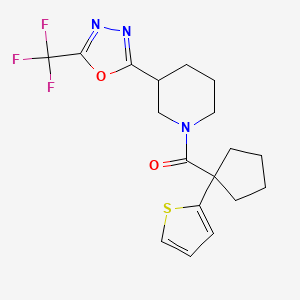

Advanced Organic Synthesis

The compound and its derivatives are instrumental in advanced organic synthesis, offering routes to complex molecules. For instance, divergent and solvent-dependent reactions have been developed starting from 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene, showcasing the adaptability of this functional group in synthetic chemistry (Rossi et al., 2007).

Material Science Applications

In material science, the introduction of the tert-butoxycarbonyl group into polyamide structures has been explored to enhance polymer properties. A study synthesized new soluble polyamides from a dicarboxylic acid monomer bearing a pendent tert-butylcyclohexylidene group, demonstrating improved solubility and thermal properties, which are critical for advanced materials applications (Liaw et al., 2000).

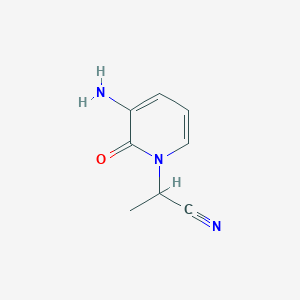

Organic Chemistry Research

The versatility of this compound and its derivatives is also evident in organic chemistry research, where they serve as intermediates in the synthesis of complex molecules. For example, the controlled radical cyclization of 1,6-dienes, initiated by α-C(sp3)–H functionalization of alcohols, highlights innovative approaches to constructing pyrrolidinones, a class of compounds with numerous pharmaceutical applications (Qin et al., 2020).

Safety and Hazards

特性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2,5-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-6(8(13)14)4-5-7(12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRVVQIMKPOTNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]oxane-4-carboxamide](/img/structure/B2754559.png)

![(1R,2R)-2-Amino-4-[(2-phenylimidazol-1-yl)methyl]cyclopentan-1-ol;dihydrochloride](/img/structure/B2754567.png)

![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride](/img/structure/B2754570.png)

![2-{[(5-Bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2754573.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2754578.png)

![3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2754581.png)